molecular formula C15H22ClN B2513512 4-Benzyl-1-(3-chloropropyl)piperidine CAS No. 136718-81-5

4-Benzyl-1-(3-chloropropyl)piperidine

Cat. No.: B2513512
CAS No.: 136718-81-5
M. Wt: 251.8
InChI Key: WUXPPVOAXYXHEG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Benzyl-1-(3-chloropropyl)piperidine typically involves the reaction of piperidine with benzyl chloride and 3-chloropropyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the product .

Biological Activity

4-Benzyl-1-(3-chloropropyl)piperidine is a chemical compound with significant potential in various biological applications. With a molecular formula of C15H22ClN and a molecular weight of 251.79 g/mol, this compound has garnered interest due to its unique structural features, which facilitate interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the reaction of piperidine with benzyl chloride and 3-chloropropyl chloride. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The compound can undergo various chemical reactions such as nucleophilic substitution and oxidation, contributing to its versatility in synthetic chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to influence several biochemical pathways, which may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurological functions and offering potential therapeutic benefits in neuropharmacology.

Anticancer Potential

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer’s . This inhibition may enhance cholinergic transmission, providing symptomatic relief in cognitive decline.

Case Studies

  • Radiation Dose Assessment :
    A study assessed the effective absorbed dose of a radiolabeled derivative of this compound in rat models. The findings indicated that the highest absorbed doses were noted in the brain and bone surfaces, suggesting potential applications in targeted radiotherapy for malignancies .
  • Cytotoxicity Studies :
    In vitro studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, one study reported enhanced cytotoxicity in hypopharyngeal tumor cells when treated with specific piperidine compounds compared to standard chemotherapy agents .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other piperidine derivatives:

CompoundKey FeaturesBiological Activity
This compoundContains both benzyl and chloropropyl groupsAnticancer, neuroprotective
4-BenzylpiperidineLacks chloropropyl groupLimited reactivity
N-BenzylpiperidineBenzyl group attached to nitrogenDifferent pharmacological profile

Properties

IUPAC Name

4-benzyl-1-(3-chloropropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXPPVOAXYXHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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